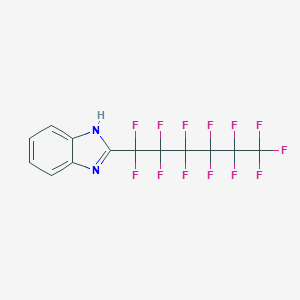

2-(Tridecafluorohexyl)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole derivatives, including those substituted with fluorinated alkyl groups, are significant due to their diverse biological activities and applications in material science. The synthesis and characterization of such compounds have attracted attention for their potential use in various fields, excluding direct drug applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves cyclocondensation reactions between diamines and carboxylic acids or their derivatives. For fluorinated variants, such as 2-(trifluoromethyl)-1H-benzimidazole derivatives, specific methodologies might include reactions with trifluoroacetic acid or similar fluorinated reagents to introduce the fluorinated alkyl group onto the benzimidazole core (Hernández‐Luis et al., 2010).

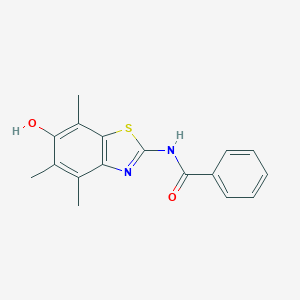

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of certain fluorinated benzimidazole compounds has been determined to reveal the arrangement of fluorine atoms and their impact on the molecule's geometry (Wei-Fa Yu et al., 2004).

科学的研究の応用

Antimicrobial Activity

Benzimidazole derivatives have demonstrated significant antimicrobial properties against a wide range of bacterial and fungal pathogens. The synthesis and characterization of benzimidazole compounds, as well as their efficacy against organisms like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, highlight their potential as antimicrobial agents (Salahuddin et al., 2017). Additionally, novel analogues have shown promising activity against protozoa and Trichinella spiralis, suggesting their use in treating parasitic infections (F. Hernández‐Luis et al., 2010).

Material Science

In the development of proton-conducting materials for fuel cell technology, benzimidazole-functionalized fluorocopolymers have been synthesized and evaluated. These materials exhibit enhanced proton conductivities, especially under conditions of low relative humidity, indicating their utility in improving fuel cell performance (B. Campagne et al., 2013).

Anticancer and Pharmaceutical Development

Benzimidazole derivatives have been investigated for their anticancer properties. For instance, novel benzimidazole compounds bearing oxadiazole and triazolo-thiadiazoles demonstrated significant anticancer activities, showcasing the potential for developing new anticancer therapeutics (A. Husain et al., 2012). Furthermore, studies on the antioxidant properties of benzimidazole derivatives in rat liver models suggest their utility in mitigating oxidative stress, which is associated with various diseases, including cancer (C. Kuş et al., 2004).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. It includes understanding its toxicity, flammability, and environmental impact.

将来の方向性

This involves identifying areas of further research. It could include potential applications of the compound, or ways to improve its synthesis or properties.

For a specific compound like “2-(Tridecafluorohexyl)-1H-benzimidazole”, you would need to look up these details in scientific literature or databases. If the compound is novel or not widely studied, some of this information may not be available. In such cases, experiments would need to be conducted to gather this information. Please consult with a chemical professional or researcher for more specific guidance.

特性

IUPAC Name |

2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F13N2/c14-8(15,7-27-5-3-1-2-4-6(5)28-7)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1-4H,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKGKJQHIIWIAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F13N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555314 |

Source

|

| Record name | 2-(Tridecafluorohexyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tridecafluorohexyl)-1H-benzimidazole | |

CAS RN |

119403-54-2 |

Source

|

| Record name | 2-(Tridecafluorohexyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

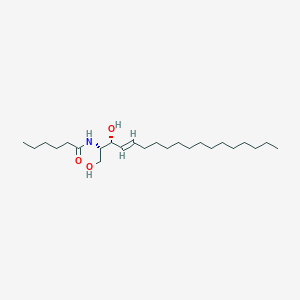

![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)

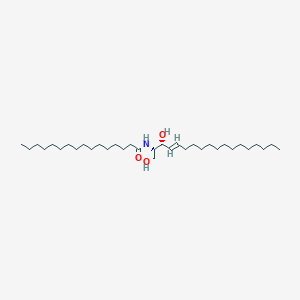

![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B43514.png)

![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)